This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities. It is classified as an organic compound with specific pharmacological properties, making it a subject of interest in pharmaceutical research.
The synthesis of Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate typically involves several key steps:
The molecular structure of Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate features several notable components:
This structural information can be useful for computational modeling and predicting interactions with biological targets.
Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate can participate in various chemical reactions:
Reagents used in these reactions include:
Reaction conditions typically involve controlled temperatures and specific solvents to achieve desired transformations.
The mechanism of action for Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate primarily involves its interaction with specific enzymes or receptors in biological systems:
Research indicates that compounds with similar structures have shown promise in treating conditions such as hypertension and other cardiovascular diseases due to their ability to modulate enzyme activity related to vascular function.
The physical and chemical properties of Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate are critical for understanding its behavior in different environments:
The compound's stability profile can be assessed through stress testing under different environmental conditions (temperature, light exposure).
Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate has several scientific applications:
The diverse applications highlight its significance in both academic research and industrial settings, particularly within medicinal chemistry contexts.
Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate exemplifies the strategic integration of privileged pharmacophores in modern drug design. Its core structure combines a piperazine ring—a nitrogenous heterocycle present in 36 U.S. FDA-approved small-molecule drugs from 2012–2023—with fluorinated aryl sulfonyl and keto-acetate functional groups [4]. This molecular architecture enables precise modulation of pharmacokinetic properties, including solubility, metabolic stability, and target binding affinity. The fluorophenyl sulfonyl moiety enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets, while the 3-oxopiperazine segment provides conformational rigidity [3] [5]. The compound (CAS 318288-74-3) serves as a key synthetic intermediate for bioactive molecules targeting kinases, GPCRs, and ion channels, underscoring its versatility [3].
Table 1: Key Molecular Properties of Ethyl 2-{1-[(4-Fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate
Property | Value |
---|---|
CAS Registry Number | 318288-74-3 |
Molecular Formula | C₁₄H₁₇FN₂O₅S |
Molecular Weight | 344.36 g/mol |
Synonyms | MLS000755437; CHEMBL1383252; MFCD00173289 |
Key Functional Groups | Fluorophenyl sulfonyl, 3-oxopiperazine, ethyl acetate |
Piperazine derivatives exhibit broad therapeutic utility, particularly in oncology and central nervous system (CNS) disorders. Approximately 42% of recently approved piperazine-containing drugs (15/36) are anticancer agents, leveraging the scaffold’s capacity for DNA intercalation or protein kinase inhibition [4]. The title compound’s structural analogs demonstrate activity against neuroinflammatory targets like P2X4 receptors (P2X4R), implicated in chronic pain and neuroinflammation [10]. Modifications to the piperazine N4 position or the sulfonylaryl group enable optimization of target specificity—e.g., introducing naphthalene-2-yloxy groups enhances P2X4R antagonism but may reduce metabolic stability due to increased lipophilicity [10]. The fluorophenyl group specifically improves blood-brain barrier permeability, making derivatives candidates for CNS drug development [8].
Table 2: Therapeutic Classes of FDA-Approved Piperazine-Based Drugs (2012–2023)
Therapeutic Class | Number of Drugs | Primary Excretion Route |
---|---|---|
Anticancer Agents | 15 | Fecal (73%) |
CNS Therapeutics | 9 | Renal (67%) |
Antimicrobials | 7 | Renal (86%) |
Others | 5 | Variable |
The compound’s bioactivity stems from synergistic interactions between three key motifs:
Crystallographic studies of analogous esters reveal that the sulfonyl and carbonyl oxygens participate in C–H···O hydrogen bonds, generating columnar supramolecular architectures. Hirshfeld surface analysis confirms that H···H (48.4%), C···H/H⋯C (21.5%), and O⋯H/H⋯O (18.7%) interactions dominate crystal packing, influencing solid-state solubility [7].
Table 3: Intermolecular Interactions in Piperazine-Based Esters (Hirshfeld Analysis)
Interaction Type | Contribution to Surface Contacts | Bond Length (Å) |
---|---|---|
H···H | 48.4% | 2.35–2.65 |
C···H / H⋯C | 21.5% | 2.90–3.24 |
O⋯H / H⋯O | 18.7% | 2.41–2.59 |
S⋯H / H⋯S | 7.4% | 3.02–3.21 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: